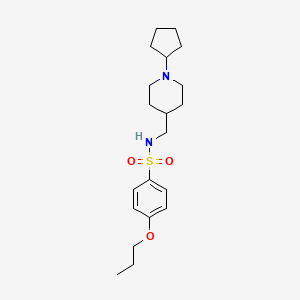![molecular formula C22H15N5 B2604848 2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile CAS No. 475626-19-8](/img/structure/B2604848.png)
2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile, commonly known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP belongs to the family of pyrazole derivatives and has been extensively studied for its unique properties and potential uses.
Scientific Research Applications
Catalyst in Synthesis of Heterocyclic Compounds
A study by Maleki & Ashrafi (2014) describes the use of related compounds in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These compounds are synthesized from the condensation of various aldehydes, malononitrile, and 1,3-dicarbonyl compounds, showcasing the potential of such chemicals in heterocyclic compound synthesis (Maleki & Ashrafi, 2014).
Antimicrobial Agents
Darwish et al. (2014) conducted a study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising results as antimicrobial agents. This indicates the potential of compounds like 2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile in creating effective antimicrobial agents (Darwish et al., 2014).
Ultraviolet Stabilizers
Catalán et al. (1992) explored a new class of ultraviolet stabilizers, the C-(2'-hydroxyphenyl)pyrazoles, which could be related to the chemical structure . Their research might suggest potential applications of similar compounds in the field of ultraviolet protection (Catalán et al., 1992).
Synthesis of Polypropionate Stereopolyads
Gao, Han, & Krische (2011) conducted a study on the direct generation of acyclic polypropionate stereopolyads using catalysis. This study might indicate the potential use of related compounds in the synthesis of complex organic structures, such as polypropionate stereopolyads (Gao, Han, & Krische, 2011).
Catalysis in Synthesis of Pyrano[2,3-c]Pyrazoles
Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani (2015) described a method for synthesizing pyrano[2,3-c]pyrazoles using ZnFe2O4 nanoparticles as a catalyst. This research points to the potential application of related compounds in catalysis and organic synthesis (Safaei‐Ghomi et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, & Bhusare (2015) synthesized novel pyrazole, isoxazole, and benzoxazepine derivatives bearing an aryl sulfonate moiety. These compounds showed significant antimicrobial and anti-inflammatory activities, suggesting similar applications for related compounds (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
2-[[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5/c23-11-4-12-27-16-21(13-17(14-24)15-25)22(26-27)20-9-7-19(8-10-20)18-5-2-1-3-6-18/h1-3,5-10,13,16H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIJPKXENYDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2-Cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

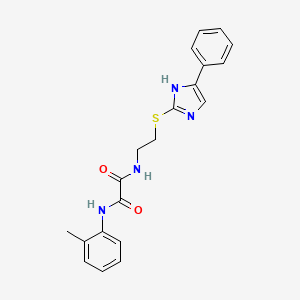
![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)
![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)


![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)
![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)
![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)
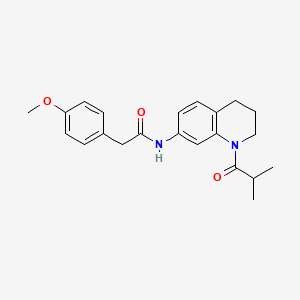

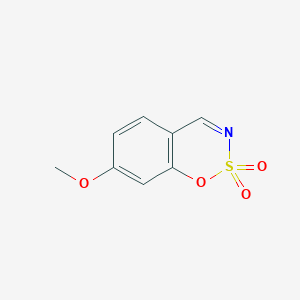
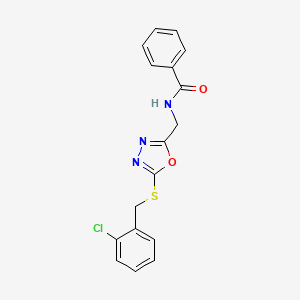
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)
